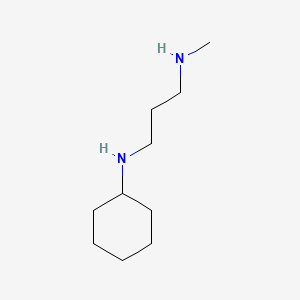

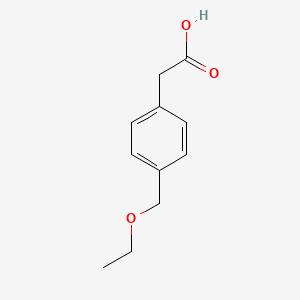

4-(乙氧甲基)苯乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Ethoxymethyl)phenylacetic acid (EMPA) is an organic compound belonging to the class of phenylacetic acids. It is a derivative of phenylacetic acid and is a white, crystalline solid. EMPA is used in a variety of scientific and industrial applications, including as a pharmaceutical intermediate, a reagent for organic synthesis, and a catalyst for the production of polymers. EMPA is also used in the synthesis of various drugs and other compounds.

科学研究应用

合成方法

研究已经开发了合成苯乙酸衍生物的高效方法,这些衍生物在各种化学合成中很有价值。一个例子是 3-乙氧基-4-乙氧基羰基-苯乙酸的合成,它是抗糖尿病药物瑞格列奈的先驱,突出了比传统方法更具成本效益和改进产率的过程 (M. Salman 等,2002)。类似地,其他研究集中于通过威廉姆逊醚化合成 4-乙氧基苯乙酸等衍生物,在优化条件下实现高产率 (孙娜波,2006)。

化学改性和应用

已经探索了苯乙酸衍生物的化学改性以生产具有潜在工业应用的化合物。例如,合成了荧光氨基酸衍生物用于生化研究,展示了苯乙酸衍生物在创建具有特定荧光性质的生物活性分子中的多功能性 (G. Kóczán 等,2001)。

代谢工程和芳香族化合物生产

代谢工程工作已经扩展到包括通过工程化的大肠杆菌菌株生产芳香族化合物。通过扩展莽草酸途径,对大肠杆菌菌株进行工程改造,以生产苯乙酸和其他芳香族化合物,展示了苯乙酸衍生物在从可再生资源中生产有价值化合物的生物技术应用 (D. Koma 等,2012)。

绿色化学和新型合成

对绿色化学的研究导致了苯乙酸衍生物新型合成途径的发展。一项研究展示了在离子液体介质中高效且环保地合成噻唑-2(3H)-亚胺衍生物,展示了绿色化学原理在功能化苯乙酸衍生物合成中的应用 (A. Shahvelayati 等,2017)。

安全和危害

作用机制

Target of Action

It’s known that phenylacetic acid, a related compound, is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Mode of Action

Phenylacetic acid, a structurally similar compound, is known to play a role in the treatment of hyperammonemia, which suggests that it may interact with enzymes of the urea cycle .

Biochemical Pathways

The phenylacetic acid degradation pathway is an interesting model for the catabolism of aromatic compounds . This suggests that 4-(Ethoxymethyl)phenylacetic acid might also be involved in similar biochemical pathways.

Pharmacokinetics

Phenylacetic acid, a related compound, is known to exhibit nonlinear pharmacokinetics . Phenylacetic acid exposure was found to be 35% higher in patients with severe hepatic impairment (Child–Pugh C) than in those with moderate hepatic impairment (Child–Pugh B) .

Result of Action

Given its structural similarity to phenylacetic acid, it may have similar effects, such as aiding in the treatment of hyperammonemia .

Action Environment

Factors such as the patient’s hepatic function can significantly influence the pharmacokinetics of related compounds like phenylacetic acid .

生化分析

Biochemical Properties

4-(Ethoxymethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation of aromatic compounds, such as phenylacetic acid catabolic enzymes . These interactions are crucial for understanding the metabolic pathways and the role of 4-(Ethoxymethyl)phenylacetic acid in cellular processes.

Cellular Effects

The effects of 4-(Ethoxymethyl)phenylacetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, phenylacetic acid, a related compound, has been shown to induce endothelial cell senescence and impair angiogenesis . This suggests that 4-(Ethoxymethyl)phenylacetic acid may have similar effects on cellular processes, although specific studies on this compound are limited.

Molecular Mechanism

The molecular mechanism of 4-(Ethoxymethyl)phenylacetic acid involves its interactions with biomolecules at the molecular level. It is known to bind with specific enzymes, leading to enzyme inhibition or activation. For instance, phenylacetic acid has been shown to interact with enzymes involved in the penicillin biosynthesis pathway, such as phenylacetyl-CoA ligase . This interaction is crucial for understanding the biochemical pathways and the role of 4-(Ethoxymethyl)phenylacetic acid in these processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Ethoxymethyl)phenylacetic acid change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that phenylacetic acid, a related compound, is stable under certain conditions but can degrade over time . This degradation can affect its long-term effects on cellular function, making it essential to monitor the stability of 4-(Ethoxymethyl)phenylacetic acid in experimental settings.

Dosage Effects in Animal Models

The effects of 4-(Ethoxymethyl)phenylacetic acid vary with different dosages in animal models. Higher doses of phenylacetic acid have been shown to be toxic to certain fungi . This suggests that 4-(Ethoxymethyl)phenylacetic acid may also exhibit dose-dependent effects, including potential toxicity at high doses. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

4-(Ethoxymethyl)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the degradation of aromatic compounds. For instance, phenylacetic acid is a central intermediate in the bacterial degradation of aromatic components, involving multiple enzymes and a transcriptional regulator . These interactions are essential for understanding the metabolic flux and the role of 4-(Ethoxymethyl)phenylacetic acid in these pathways.

Transport and Distribution

The transport and distribution of 4-(Ethoxymethyl)phenylacetic acid within cells and tissues involve specific transporters and binding proteins. For example, phenylacetic acid is transported into peroxisomes by the PaaT protein in Penicillium chrysogenum . This transport is crucial for its localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 4-(Ethoxymethyl)phenylacetic acid is an important aspect of its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, phenylacetic acid is localized in the peroxisomal membrane in Penicillium chrysogenum . This localization is essential for its role in biochemical pathways and its interactions with other biomolecules.

属性

IUPAC Name |

2-[4-(ethoxymethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-8-10-5-3-9(4-6-10)7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRDATKLAHCUBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)